Sodium 4-formylbenzene-1,3-disulfonate

Overview

Description

Synthesis Analysis

The synthesis of sodium benzene sulfonate derivatives can be achieved through different routes. For instance, the synthesis of sodium p-[1-(n-nonylthio)ethyl] benzene sulfonate is reported to start with ethylbenzene, yielding overall yields of 26% and 27% . Another synthesis approach is described for 3,3′-Disulfonated-4,4′-difluorodiphenyldisulfone sodium salt, which involves the reaction of fluorobenzene with thionyl chloride, followed by oxidation and sulfonation steps . These methods could potentially be adapted for the synthesis of sodium 4-formylbenzene-1,3-disulfonate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of sodium benzene sulfonate derivatives can be complex. For example, a sodium complex with a three-dimensional network structure was synthesized using sodium 2-formylbenzenesulfonate and characterized by X-ray single crystal diffractometry . This suggests that sodium 4-formylbenzene-1,3-disulfonate could also form intricate crystal structures, which would require detailed analysis to understand fully.

Chemical Reactions Analysis

Sodium benzene sulfonate derivatives participate in various chemical reactions. Sodium 1-benzyl-1,4-dihydronicotinamide-4-sulfinate reacts with halogen compounds to give sulfones and other reduction products . The reactivity of sodium m-nitrobenzene sulfonate in the synthesis of a new class of 5-hydroxy benzopyrano-[4,3-c]pyridazin-3(2H)-ones is also noted . These examples indicate that sodium 4-formylbenzene-1,3-disulfonate could potentially engage in diverse chemical transformations, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium benzene sulfonate derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the crystal structure of a sodium complex derived from a sulfonic acid radical suggests the possibility of hydrogen bonding and π-π stacking interactions . The disodium 4,5,6-trihydroxybenzene-1,3-disulfonate dihydrate is characterized by its coordination to sodium ions and an extensive network of hydrogen bonds . These findings imply that sodium 4-formylbenzene-1,3-disulfonate would likely exhibit similar properties, such as solubility in water, potential for forming coordination complexes, and the ability to participate in hydrogen bonding.

Scientific Research Applications

Chitosan Derivatives Synthesis

Sodium 4-formylbenzene-1,3-disulfonate has been used in the synthesis of chitosan derivatives. Chitosan reacted with this compound yields N-benzyl derivatives, which have been characterized using NMR spectroscopy. This process results in derivatives with different degrees of substitution, useful in various applications (Crini et al., 1997).

Cell Viability and NADH Indication

In another study, a water-soluble disulfonated tetrazolium salt, synthesized using sodium 4-formylbenzene-1,3-disulfonate, proved useful as a chromogenic indicator for NADH and cell viability. This compound reacts with NADH to produce a formazan dye, demonstrating its application in biological assays (Ishiyama et al., 1997).

Sorption Properties for Metal Cations

Sodium 4-formylbenzene-1,3-disulfonate has also been involved in creating chitosan-based sorbents for metallic cation uptake in acidic solutions. The resulting N-benzyl mono and disulfonate derivatives of chitosan showed promising sorption capabilities for various metallic cations, indicating potential for environmental applications (Crini et al., 1997).

Industrial Effluents Treatment

In a similar vein, chitosan N-benzyl sulfonate derivatives, synthesized using sodium 4-formylbenzene-1,3-disulfonate, were tested for the sorption of heavy metals from acidic industrial effluents. These studies highlighted the efficiency of these derivatives in adsorbing heavy metals, suggesting their utility in environmental pollution control (Weltrowski et al., 1996).

Redox Flow Battery Improvement

Sodium 4-formylbenzene-1,3-disulfonate was also involved in the development of aqueous organic redox flow batteries. It helped enhance the performance of batteries by transforming into reversible compounds, thereby increasing the discharge capacity and efficiency (Permatasari et al., 2020).

Mechanism of Action

Biochemical Pathways

Sodium 4-formylbenzene-1,3-disulfonate is known to be used in the synthesis of polymer electrolyte membranes . These membranes are crucial components of electrochemical devices . .

Pharmacokinetics

One source suggests that the compound has low gastrointestinal absorption , which could impact its bioavailability.

Action Environment

It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Safety and Hazards

Future Directions

Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices . This suggests potential applications in the field of electrochemistry.

Relevant Papers Unfortunately, the search results did not provide specific papers related to Sodium 4-formylbenzene-1,3-disulfonate .

properties

IUPAC Name |

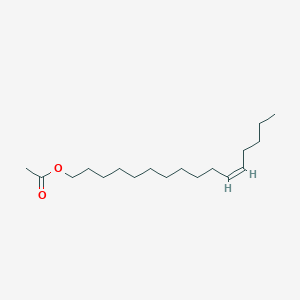

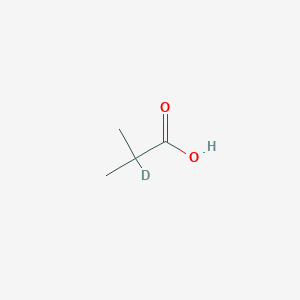

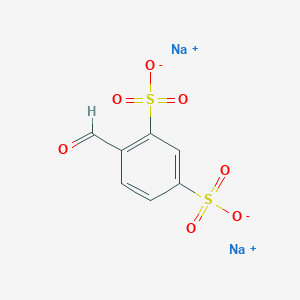

disodium;4-formylbenzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2.2Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKHCUPMVISNFW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889714 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-formylbenzene-1,3-disulfonate | |

CAS RN |

33513-44-9 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033513449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-formylbenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Sodium 4-formylbenzene-1,3-disulfonate contribute to the synthesis of novel materials, and what are their potential applications?

A1: Sodium 4-formylbenzene-1,3-disulfonate serves as a key precursor in synthesizing functional polymers and metal-organic frameworks. For instance, it acts as a modifying agent for polysiloxane in the creation of cation exchange membranes (CEMs). [] These membranes exhibit potential for base recovery from alkaline waste solutions via diffusion dialysis, showcasing their relevance in sustainable chemical processing. [] Furthermore, its ability to form Schiff bases with chitosan leads to materials with enhanced bactericidal properties, making them suitable for applications in cosmetics, dermocosmetics, and wound dressings. []

Q2: Can you elaborate on the structural features of complexes formed with Sodium 4-formylbenzene-1,3-disulfonate and their implications for catalytic activity?

A2: Sodium 4-formylbenzene-1,3-disulfonate can act as a ligand, forming complexes with metal ions like Calcium(II). [, ] The resulting complexes often exhibit unique 3D network structures stabilized by π-π stacking and hydrogen bonds. [, ] This structural organization can influence the catalytic activity of the complex. For example, a Calcium(II) complex with Sodium 4-formylbenzene-1,3-disulfonate-isonicotinic acid hydrazone demonstrated efficient catalytic activity in the oxidation of benzyl alcohol to benzaldehyde, showcasing impressive conversion and selectivity. [] This highlights the potential of these complexes in organic synthesis.

Q3: What analytical techniques are crucial for characterizing compounds and materials derived from Sodium 4-formylbenzene-1,3-disulfonate?

A3: Characterizing compounds derived from Sodium 4-formylbenzene-1,3-disulfonate relies on a combination of techniques. Single-crystal X-ray diffraction plays a vital role in determining the crystal structure of the complexes, providing insights into the spatial arrangement of atoms and intermolecular interactions. [, ] Elemental analysis confirms the elemental composition, while Infrared (IR) spectroscopy helps identify functional groups and their bonding characteristics. [, ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, offers valuable information regarding the structure and environment of hydrogen and carbon atoms within the molecule. [] These techniques, employed in conjunction, enable a comprehensive understanding of the compound's structure and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.